9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide
Description
9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide is a bicyclic sulfone with the molecular formula C₈H₁₄O₂S (average mass: 174.258 Da) and the IUPAC name 9-thiabicyclo[3.3.1]nonane 9,9-dioxide . Its structure consists of a bicyclo[3.3.1]nonane skeleton with a sulfur atom at the bridgehead position, oxidized to a sulfone group (-SO₂). The compound is a key intermediate in synthesizing heterocyclic systems such as thiacyclohexanes, thiacycloheptanes, and adamantane derivatives . It has been identified in plant extracts (e.g., Euphorbia cyathophora) and exhibits antimicrobial properties .
Properties
IUPAC Name |
9,9-dioxo-9λ6-thiabicyclo[3.3.1]nonan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3S/c9-6-4-7-2-1-3-8(5-6)12(7,10)11/h7-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYHPFYCBVAWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)S2(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide typically involves the oxidation of 9-Thiabicyclo[3.3.1]nonan-3-one. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
While specific industrial production methods for 9-Thiabicyclo[33This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its thione form.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thione derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of Heterocycles
The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds. Its bicyclic structure allows for unique reactivity patterns, facilitating the formation of complex molecules through cycloaddition reactions and rearrangements. For instance, it has been used as a precursor in the synthesis of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, which is synthesized via the condensation of sulfur dichloride and 1,5-cyclooctadiene .
Nucleophilic Substitution Reactions
The sulfur atom in 9-thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide plays a crucial role in nucleophilic substitution reactions. It participates in neighboring-group participation mechanisms, enhancing the reactivity of azides and cyanides when introduced into the reaction environment. This leads to high-yield synthesis of products with significant purity levels .
Antimicrobial Activity
Research indicates that derivatives of 9-thiabicyclo[3.3.1]nonan-3-one exhibit antimicrobial properties, making them potential candidates for pharmaceutical development. The compound's structural features contribute to its interaction with biological membranes, potentially disrupting microbial growth .
Drug Development
The compound's unique structure is being explored for drug design, particularly in creating new antibiotics or antifungal agents. Studies have demonstrated that modifications to the bicyclic framework can enhance biological activity while reducing toxicity .
Chemical Manufacturing
In industrial settings, 9-thiabicyclo[3.3.1]nonan-3-one is utilized as a building block for synthesizing various chemical products, including agrochemicals and specialty chemicals. Its ability to undergo multiple transformations makes it a versatile component in chemical manufacturing processes.
Material Science
The compound's properties are also being investigated for applications in material science, particularly in developing novel polymers or composite materials that leverage its structural characteristics for enhanced performance.
Mechanism of Action
The mechanism of action of 9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide involves its interaction with molecular targets through its sulfur atom. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to its biological activity .
Comparison with Similar Compounds
Key Research Findings
Conformational Analysis: $^{13}\text{C}$ NMR data confirm that 9-thiabicyclo[3.3.1]nonane derivatives adopt a double-chair conformation, similar to carbocyclic and 9-aza analogues .
Synthetic Challenges: Oxidation of 9-thiabicyclo[3.3.1]nonane precursors often leads to sulfone byproducts, requiring optimized conditions (e.g., m-CPBA oxidation yields 80% purity) .
Biological Relevance : Sulfur and selenium derivatives show promise in drug delivery and metabolic correction due to low toxicity and high reactivity .
Biological Activity
Overview
9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide is a sulfur-containing bicyclic compound with the molecular formula C8H12O3S. This compound has garnered attention in the fields of chemistry and biology due to its unique structural features and potential biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound primarily stems from its interaction with molecular targets via its sulfur atom. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This mechanism can influence various cellular pathways, contributing to its biological effects.
Biological Activities
Research has indicated several significant biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. It acts by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity, potentially through mechanisms such as inducing apoptosis in cancer cells or inhibiting tumor growth by targeting specific molecular pathways.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which may contribute to its therapeutic potential in treating diseases linked to enzyme dysregulation.
Research Findings
Recent studies have provided insights into the biological activities and potential applications of this compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfur-containing compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial growth at specific concentrations, indicating its potential as an antibacterial agent .
- Anticancer Activity : Another investigation focused on the effects of this compound on cancer cell lines. The findings revealed that treatment with this compound led to a decrease in cell viability and induction of apoptosis in tested cancer cell lines .
The compound undergoes various chemical reactions that can influence its biological activity:
| Reaction Type | Description | Resulting Products |
|---|---|---|
| Oxidation | Reacts with oxidizing agents like hydrogen peroxide | Sulfone derivatives |
| Reduction | Can be reduced using lithium aluminum hydride | Thione derivatives |
| Substitution | Nucleophilic substitution at the sulfur atom | Various substituted derivatives |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide?
- Methodology :
- Step 1 : React cycloocta-2,7-dienone (5 ) with sodium sulfide (Na₂S) in 80% aqueous methanol at room temperature to yield 9-thiabicyclo[3.3.1]nonan-3-one (6 ) with a 75% yield .
- Step 2 : Oxidize 6 with m-chloroperbenzoic acid (m-CPBA) in chloroform to form the sulfone (7 , 9,9-dioxide) with an 80% yield .
- Key Considerations : Ensure stoichiometric excess of Na₂S (3.3-fold) for optimal adduct formation. Monitor oxidation progress via IR spectroscopy (disappearance of νC=O at ~1695 cm⁻¹ in 6 ) .
Q. How is the conformation of 9-Thiabicyclo[3.3.1]nonan-3-one derivatives determined experimentally?
- Methodology : Use ¹³C NMR spectroscopy to analyze substituent effects and ring conformations. For example:
- The C7 carbon in 6 exhibits a 3.8 ppm upfield shift compared to its position in 9-thiabicyclo[3.3.1]nonane (9 ), indicating a double-chair conformation .
- Compare chemical shifts with carbocyclic, aza-, and phospha-analogues to confirm conformational similarity (e.g., δC7 in 6 vs. 9 ) .
Q. What oxidation methods are effective for converting the sulfide to the sulfone?
- Methodology :
- Use m-CPBA in chloroform under mild conditions. The reaction is monitored by TLC or IR spectroscopy (loss of sulfide S=O stretching vibrations).
- Alternative oxidants (e.g., H₂O₂/CH₃COOH) may be tested but m-CPBA is preferred for efficiency (80% yield) and selectivity .
Advanced Research Questions
Q. How does transannular C-H carbene insertion contribute to synthesizing 9-thianoradamantane derivatives?
- Methodology :
- Prepare the sodium salt of the p-toluenesulfonylhydrazone of 6 , then pyrolyze it to generate a carbene intermediate.
- The carbene undergoes transannular insertion into the C3-H or C7-H bond, forming 9-thianoradamantane (11 ) .
Q. How can researchers address discrepancies in NMR peak assignments for bicyclic sulfones?
- Methodology :
- Use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals. For example, the C2 and C4 methylene protons in 6 appear as an AB quartet (J = 16.8 Hz) in ¹H NMR , while ¹³C NMR distinguishes them via triplet splitting .
- Cross-reference with X-ray crystallography data (if available) or computational modeling to validate assignments .
Q. What strategies optimize the synthetic yield of this compound?
- Methodology :
- Solvent Optimization : Test polar aprotic solvents (e.g., DCM vs. chloroform) for oxidation steps.
- Catalyst Screening : Explore transition-metal catalysts (e.g., Ru or Fe complexes) to enhance m-CPBA efficiency.
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track sulfide-to-sulfone conversion .
Q. How do structural modifications (e.g., double bonds) alter the spectroscopic properties of bicyclic sulfones?
- Case Study : Introducing a 2,3-double bond into the 9-thiabicyclo[3.3.1]nonane nucleus induces an upfield shift of C7 in ¹³C NMR (Table V, ).
- Mechanistic Insight : The double bond relieves transannular steric strain between C7 and C3, altering electron density distribution. Compare with carbocyclic analogues to isolate electronic vs. steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
